4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a piperidinone moiety attached to a benzamide core. Its molecular formula is C19H19FN2O3, and it has a molecular weight of 342.37 g/mol.
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is a part of the structure of this compound, bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact excellently with receptors , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which share a similar structure with this compound, are known to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 34237, which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinone Intermediate: The piperidinone moiety can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling with Benzamide: The final step involves coupling the synthesized intermediates with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[4-methoxyphenyl]benzamide
- 4-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- 4-methoxy-N-[4-fluoro-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Uniqueness
4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the methoxy group and piperidinone moiety contribute to its overall pharmacokinetic profile.
Properties
IUPAC Name |
4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-10-9-15(12-16(17)22-11-3-2-4-18(22)23)21-19(24)13-5-7-14(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXKOHLTVTXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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